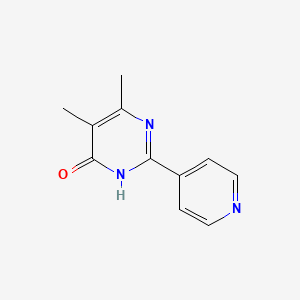

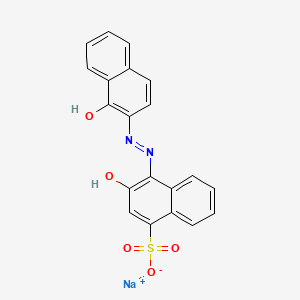

![molecular formula C10H6ClN3O B1436664 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 156421-91-9](/img/structure/B1436664.png)

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Vue d'ensemble

Description

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a chemical compound with diverse applications in scientific research. It is used for pharmaceutical testing and is available for purchase from various suppliers .

Synthesis Analysis

The mono and dialkylation of pyridazino[4,5-b]indol were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gave the target hydrazides .Molecular Structure Analysis

The NMR spectra of the mono-alkylated products showed only one NH signal at around d 12.80 ppm, proving the alkylation of the other NH . The methylene carbons appeared at d 17.04, 19.39, 40.79, and 46.26 ppm, respectively .Chemical Reactions Analysis

The reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol via reflux afforded 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one . The methylene carbons appeared at d 17.04, 19.39, 40.79, and 46.26 ppm, respectively, which confirm that the reaction proceeded via aza-Michael not oxa-Michael addition .Applications De Recherche Scientifique

Synthetic Protocols and Biological Activities

Synthetic Protocols

Pyridazine and pyridazinone analogues, including compounds structurally related to 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, have been synthesized through various methods. These compounds exhibit a range of biological activities, particularly related to the cardiovascular system. Pyridazines are synthesized mainly through the addition of hydrazine or its derivatives to appropriately substituted carbon chains. Such compounds have been explored for their interesting biological activities, prompting further synthesis of pyridazinone derivatives containing different moieties (Jakhmola et al., 2016).

Biological Activity

Pyridazinone compounds like ABT-963 demonstrate potent and selective COX-2 inhibition, suggesting potential for treatment in pain and inflammation associated with arthritis. This activity underscores the therapeutic potential of related compounds in managing inflammation and pain (Asif, 2016).

Role in Drug Development

Medicinal Chemistry

Indole and its derivatives, including structures similar to 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, are significant in medicinal chemistry. These compounds are part of many bioactive molecules due to their high affinity to biological targets. The indole structure is versatile, facilitating the synthesis of numerous derivatives with varied biological activities (Taber & Tirunahari, 2011).

Heterocyclic N-oxide Molecules

Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, exhibit versatile synthetic and biological importance. Such compounds are utilized in organic synthesis, catalysis, and drug development, highlighting the broad utility of N-oxide motifs in creating biologically active compounds (Li et al., 2019).

Orientations Futures

The compound has shown promising results in cancer therapy via the inhibition of DYRK1A and PI3Kα in various human cancer cell lines . Further in vivo analysis exhibited its potent anti-cancer activity through the prolongation of survival parameters, and inhibition of ascetic fluid parameters in EAC-bearing mice . This suggests potential future directions in cancer treatment research.

Propriétés

IUPAC Name |

8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQBYLIZHUNUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

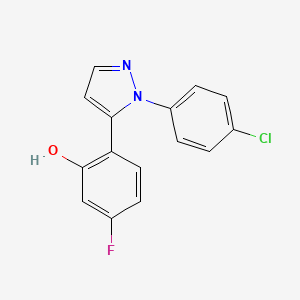

![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)

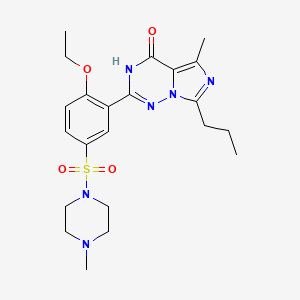

![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1436583.png)

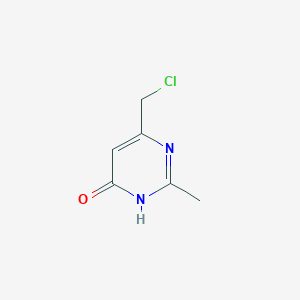

![2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436589.png)

![4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile](/img/structure/B1436593.png)

![2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine](/img/structure/B1436596.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate](/img/structure/B1436599.png)

![5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1436600.png)

![Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1436602.png)

![2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid](/img/structure/B1436604.png)